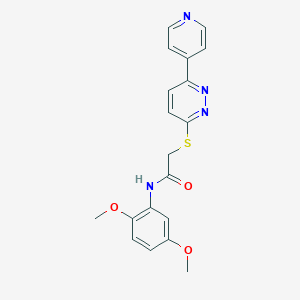

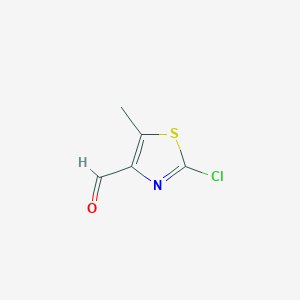

![molecular formula C20H22N2O4S B2890166 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide CAS No. 328539-90-8](/img/structure/B2890166.png)

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide” is a derivative of tetrahydrobenzo[b]thiophene . It’s a part of a class of compounds that have shown significant pharmacological properties, including antiviral, antioxidant, and antimalarial activities . These compounds have been the subject of extensive research due to their potential therapeutic applications .

Synthesis Analysis

The synthesis of this compound involves a series of reactions starting from the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative . This derivative reacts with benzoylisothiocyanate to give an N-benzoylthiourea derivative. This derivative then undergoes cyclization to produce a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative, which is used as the key starting compound for a series of heterocyclization reactions .Chemical Reactions Analysis

The chemical reactivity of this compound is demonstrated in its synthesis process, where it undergoes a series of reactions including cyclization and heterocyclization . These reactions result in the formation of various derivatives, including thiophene, pyridine, pyrimidine, and pyran derivatives .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiophene derivatives have been reported to exhibit significant antimicrobial properties . For instance, certain synthesized thiophene compounds have shown greater inhibitory effects against organisms like Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . The presence of specific functional groups can enhance these properties, making them valuable in the development of new antimicrobial agents.

Anti-Cancer Properties

Some thiophene derivatives, including those related to the compound , have been evaluated for their cytotoxicity against various cancer cell lines . These studies are crucial for the discovery of potential chemotherapeutic agents that can target cancer cells selectively.

Antioxidant Effects

The balance between reactive oxygen species (ROS) and antioxidants is vital for maintaining healthy tissues. Thiophene derivatives have been explored for their antioxidant capabilities , which may help in preventing oxidative stress-related diseases .

Anti-Inflammatory Applications

Due to their ability to modulate biological pathways, certain thiophene derivatives are investigated for their anti-inflammatory effects . This application is particularly relevant in the treatment of chronic inflammatory diseases .

Kinase Inhibition

Kinases are enzymes that play a significant role in signal transduction and activity regulation within cells. Thiophene derivatives have been studied for their potential to act as kinase inhibitors , which could be beneficial in treating diseases like cancer and autoimmune disorders .

Antidepressant and Anti-Anxiety Effects

The central nervous system activity of thiophene derivatives makes them candidates for antidepressant and anti-anxiety medications . Their interaction with neurotransmitter systems could lead to new treatments for mental health conditions .

Antiviral and Antimalarial Applications

Thiophene derivatives have shown promise in the treatment of viral and parasitic infections, including antiviral and antimalarial properties . This is particularly important for the development of new drugs in the face of emerging resistant strains .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives are also significant in material science . Their unique chemical structure can be utilized in the creation of organic semiconductors, conducting polymers, and other advanced materials .

Eigenschaften

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c1-11-5-6-17-13(7-11)14(10-21)20(27-17)22-19(23)12-8-15(24-2)18(26-4)16(9-12)25-3/h8-9,11H,5-7H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCXESQHSDPAHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

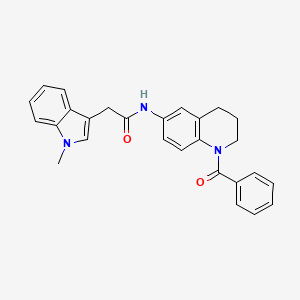

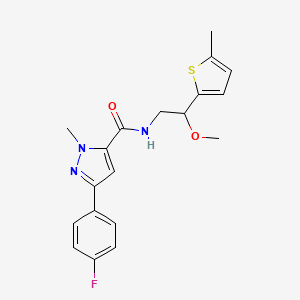

![(E)-4-(Dimethylamino)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]but-2-enamide](/img/structure/B2890083.png)

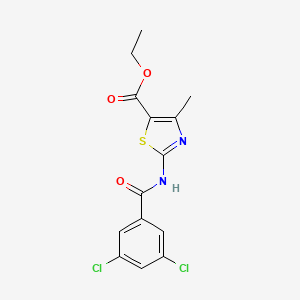

![Methyl 3-[2-amino-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2890084.png)

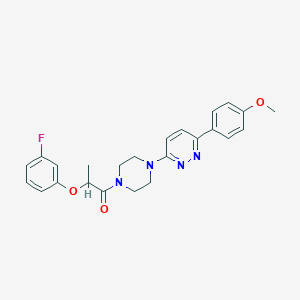

![6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2890087.png)

methanone](/img/structure/B2890089.png)

![1-((2-amino-2-oxoethyl)thio)-N-(sec-butyl)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2890091.png)

![Tert-butyl 7-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2890096.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B2890105.png)